Methyl 4-acetylpiperidine-4-carboxylate
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Overview
Description
Methyl 4-acetylpiperidine-4-carboxylate is a chemical compound belonging to the piperidine family. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Compounds with piperidine moieties are significant in the pharmaceutical industry due to their presence in various drugs and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-acetylpiperidine-4-carboxylate typically involves the reaction of piperidine derivatives with acetylating agents. One common method includes the acetylation of piperidine-4-carboxylate using acetic anhydride under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-acetylpiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Methyl 4-acetylpiperidine-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 4-acetylpiperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 4-acetylpiperidine-4-carboxylate can be compared with other piperidine derivatives:
Piperidine: The parent compound, used widely in organic synthesis.
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine derivative with potential anticancer activity
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research. Its unique chemical properties and reactivity make it a valuable intermediate in organic synthesis and drug development.
Biological Activity
Methyl 4-acetylpiperidine-4-carboxylate is a chemical compound with significant potential in medicinal chemistry and biological research. Its structure, which includes a piperidine ring, an acetyl group, and a carboxylate moiety, contributes to its diverse biological activities. This article provides an overview of its biological activity, including synthesis, pharmacological properties, and potential therapeutic applications.
- Molecular Formula : C₉H₁₅N O₃
- Molecular Weight : Approximately 171.23 g/mol
- Structure : Contains a piperidine ring with an acetyl and a carboxylate group.
Biological Activity Overview
This compound has been investigated for various biological activities, including:
- Antitubercular Properties : Research indicates that this compound can serve as an intermediate in synthesizing antitubercular agents. Its piperidine structure is crucial for this activity, as it enhances interactions with biological targets involved in tuberculosis pathogenesis.
- Inhibition of Protein Kinases : Studies have shown that derivatives of this compound can act as selective inhibitors for specific protein kinases, which are vital in cancer progression and other diseases. The compound's ability to modify kinase activity suggests potential applications in cancer therapeutics .
- Receptor Binding : The compound has been explored for its interaction with various receptors, including muscarinic acetylcholine receptors (mAChRs). Piperidine derivatives are known to exhibit binding affinities that could lead to therapeutic effects in neurological disorders .
Synthesis and Derivative Studies
Several studies have focused on synthesizing derivatives of this compound to enhance its biological activity:
- Synthesis of Anticancer Agents : Derivatives have been synthesized that show antiproliferative effects in cancer cell lines. For instance, modifications to the piperidine ring have led to enhanced selectivity and potency against specific cancer types .
- Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit enzymes such as monoacylglycerol lipase (MAGL), which plays a role in the endocannabinoid system. Some derivatives demonstrated low nanomolar inhibition levels, indicating strong therapeutic potential .
Case Studies
- Antitubercular Activity : A study demonstrated that this compound derivatives exhibited significant antitubercular activity in vitro, with IC50 values indicating effective inhibition of Mycobacterium tuberculosis growth. The structural features contributing to this activity were analyzed using structure-activity relationship (SAR) studies.
- Cancer Therapeutics : In another investigation, several synthesized derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis. The mechanism involved receptor-mediated pathways that are crucial for tumor survival .
Comparative Analysis with Similar Compounds
The following table summarizes the properties and activities of this compound compared to related compounds:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
This compound | C₉H₁₅N O₃ | Antitubercular, protein kinase inhibition |
Ethyl 4-piperidinecarboxylate | C₈H₁₅N O₂ | Moderate enzyme inhibition |
1-Acetylpiperidine-4-carboxylic Acid | C₈H₁₃N O₃ | Limited antitumor activity |
Properties
Molecular Formula |
C9H15NO3 |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
methyl 4-acetylpiperidine-4-carboxylate |
InChI |
InChI=1S/C9H15NO3/c1-7(11)9(8(12)13-2)3-5-10-6-4-9/h10H,3-6H2,1-2H3 |
InChI Key |
URLZADMXWAJFRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CCNCC1)C(=O)OC |
Origin of Product |
United States |
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